

# Topic: Plaque Reduction Neutralization Assay for Influenza A Virus

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Abstract: The Plaque Reduction Neutralization Test (PRNT) remains the "gold standard" for quantifying the titer of functional, neutralizing antibodies against influenza A virus.[1] This assay is indispensable for evaluating vaccine efficacy, screening antiviral compounds, and conducting serological surveillance. This guide provides a comprehensive overview of the underlying principles and detailed, field-proven protocols for performing both standard influenza A virus plaque assays for viral titration and the subsequent plaque reduction neutralization assay. We delve into the causality behind critical experimental choices, from cell line selection to the modern use of Avicel overlays, to empower researchers with the knowledge to execute this technique with precision and confidence.

## The Scientific Foundation: Why the Plaque Assay Endures

First developed for animal virology in 1952 by Renato Dulbecco, the plaque assay provides a functional measure of viral infectivity.[2] The core principle is that a single infectious virus particle, when placed on a confluent monolayer of susceptible host cells, will infect a cell, replicate, and spread to adjacent cells.[3] The spread is deliberately restricted by a semi-solid overlay medium. This localized infection creates a zone of dead or dying cells, known as a "plaque," which can be visualized after staining.[2] Each plaque, in theory, originates from one

infectious virion, allowing for the quantification of the virus titer in Plaque-Forming Units (PFU) per milliliter.[4]

The Plaque Reduction Neutralization Test (PRNT) is a powerful adaptation of this method. It measures the ability of antibodies in a sample (e.g., serum from a vaccinated individual) to neutralize the virus and prevent it from infecting cells.[5][6] By incubating a known quantity of virus with serial dilutions of the antibody sample before adding it to the cells, one can determine the antibody concentration that reduces the number of plaques by a specific amount, typically 50% (the PRNT50 value).[1] This value is a critical correlate of protection for influenza vaccines.[7]

## Causality of Key Components:

- **Host Cells (MDCK):** Madin-Darby Canine Kidney (MDCK) cells are the cornerstone for influenza virus plaque assays due to their high susceptibility and ability to support robust viral replication, leading to the formation of clear, defined plaques.[8][9] For contemporary influenza A(H3N2) strains that have altered receptor binding specificity, genetically modified lines like MDCK-SIAT1, which overexpress human-like sialic acid receptors, are often preferred.[7]
- **The Role of Trypsin:** A critical step for productive multi-cycle replication of influenza virus in cell culture is the proteolytic cleavage of the viral hemagglutinin (HA) protein. This cleavage is essential for the conformational changes that lead to viral fusion and entry into the host cell. TPCK (tosyl phenylalanyl chloromethyl ketone)-treated trypsin is used because it is more stable and specific, minimizing general proteolysis of the cell monolayer while efficiently cleaving the HA protein.[8][10]
- **The Overlay Medium:** Many viruses, including influenza, do not form localized plaques under a standard liquid medium because progeny virions can detach and spread indiscriminately through convection, resulting in widespread cell death rather than discrete foci.[3][11] A semi-solid overlay is therefore essential to restrict viral spread to neighboring cells.
  - **Traditional Agarose:** Provides a solid gel that effectively restricts virus movement. However, it can be technically challenging, as hot agarose can damage the cell monolayer, and it is not well-suited for high-throughput formats like 96-well plates.[3][12]

- Modern Avicel® Overlay: Suspensions of microcrystalline cellulose (Avicel) have emerged as a superior alternative. Avicel overlays offer significantly lower viscosity, making them easier to handle, especially in multi-well plates.[\[11\]](#)[\[13\]](#) This low viscosity often allows the overlay to be added directly without first removing the viral inoculum, streamlining the workflow and reducing cross-contamination risk.[\[13\]](#) Studies have shown that Avicel can produce larger, clearer plaques compared to traditional overlays.[\[3\]](#)[\[11\]](#)

## Materials and Reagents

Category	Item
Cells & Virus	Madin-Darby Canine Kidney (MDCK) Cells (e.g., ATCC CCL-34)
Influenza A Virus Stock (of known or unknown titer)	
Media & Buffers	Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM)
Fetal Bovine Serum (FBS), heat-inactivated	
Penicillin-Streptomycin Solution (100X)	
Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca <sup>2+</sup> and Mg <sup>2+</sup>	
Serum-Free Medium (for dilutions and infection)	
Key Reagents	TPCK-Treated Trypsin (stock solution, e.g., 2.5 mg/mL)
Overlay Component: Avicel® RC-591 or SeaPlaque™ Agarose	
2X Plaque Medium (e.g., 2X MEM or DMEM with antibiotics)	
Fixation & Staining	10% Formalin or 4% Paraformaldehyde (PFA) Solution
Crystal Violet Staining Solution (e.g., 0.1% w/v Crystal Violet in 20% ethanol)	
Labware & Equipment	6-well or 12-well tissue culture-treated plates
Sterile serological pipettes, pipette tips, and microcentrifuge tubes	
Humidified CO <sub>2</sub> Incubator (37°C, 5% CO <sub>2</sub> )	
Biosafety Cabinet (BSC), Class II	
Inverted Microscope	

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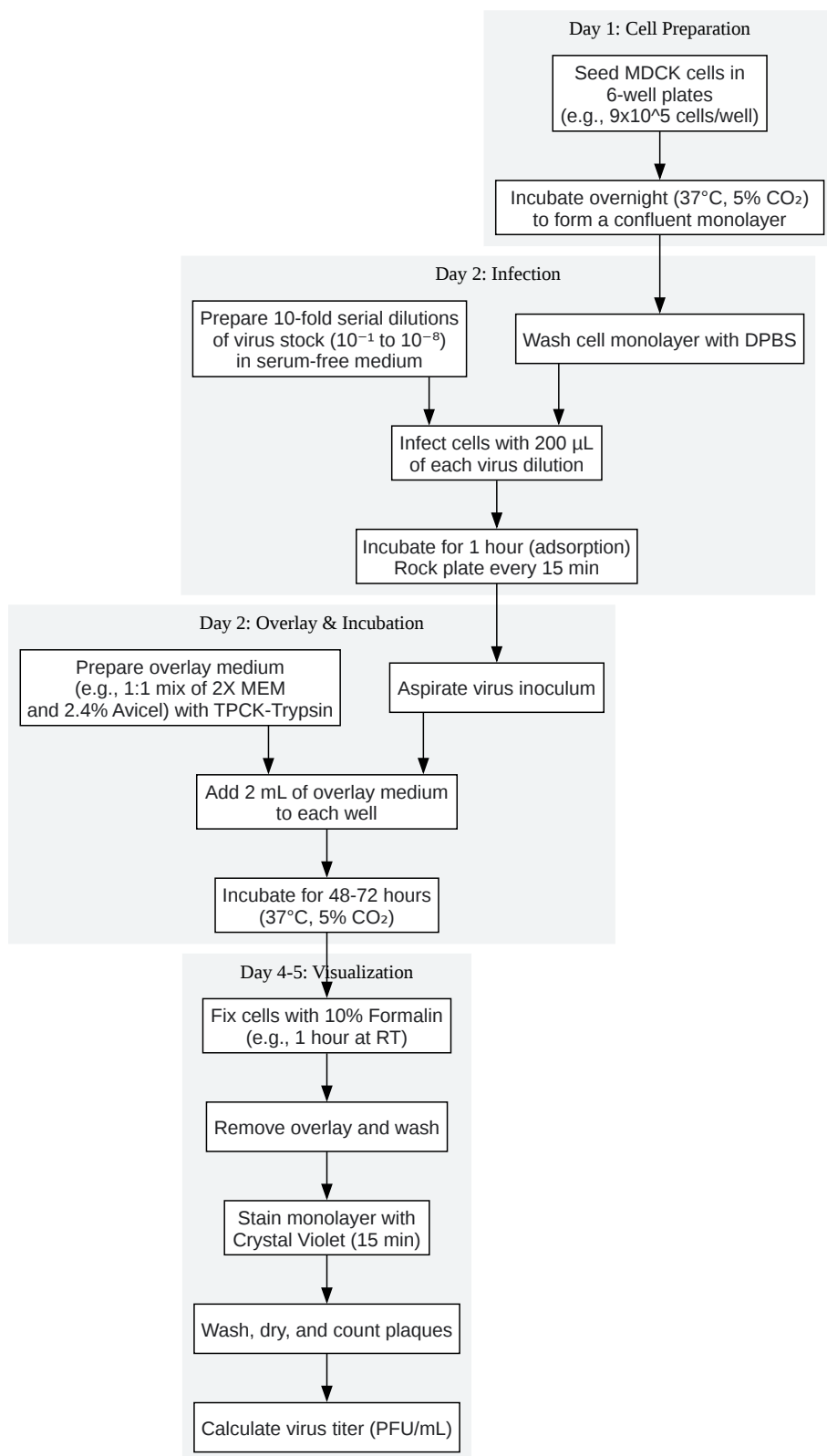
Water bath or microwave (for melting agarose)

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## Experimental Workflows

### Workflow 1: Titration of Influenza A Virus via Plaque Assay

This protocol determines the concentration of infectious viral particles in a sample.



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Caption: Workflow for determining influenza virus titer using a plaque assay.

### Step-by-Step Protocol:

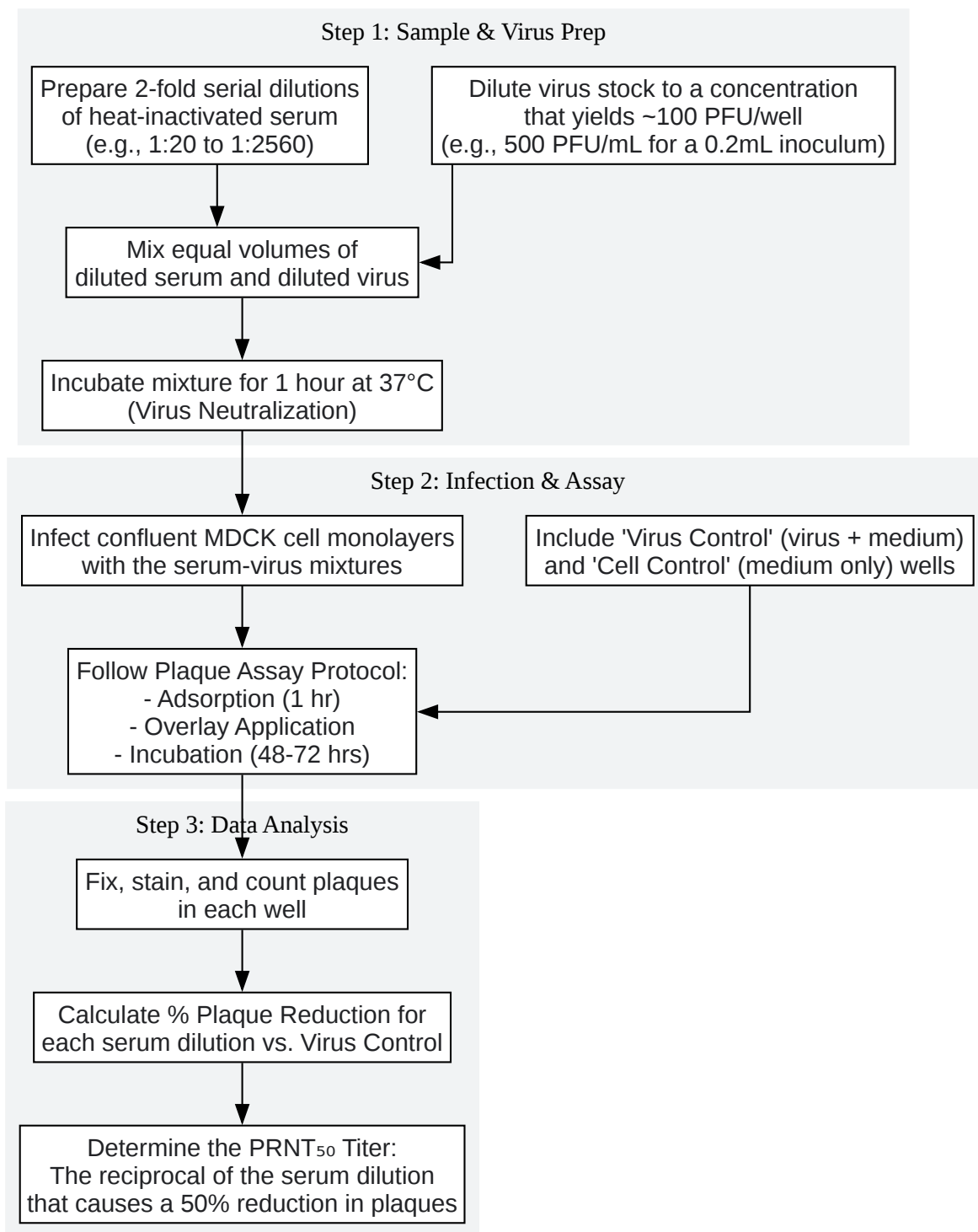
- Cell Seeding (Day 1): Seed MDCK cells in 12-well plates at a density of approximately  $3 \times 10^5$  cells/well in complete medium (DMEM + 10% FBS + 1% Pen/Strep).[4] Incubate overnight to achieve a 95-100% confluent monolayer.
- Virus Dilution (Day 2): Prepare 10-fold serial dilutions of your virus stock (e.g.,  $10^{-1}$  to  $10^{-8}$ ) in cold, serum-free medium containing 0.1% BSA. It is crucial to change pipette tips between each dilution step to avoid carryover.[4]
- Infection (Day 2):
  - Aspirate the growth medium from the confluent MDCK cell monolayers.
  - Gently wash the cells once with 1 mL of sterile DPBS.[14]
  - Inoculate duplicate wells with 200  $\mu$ L of each viral dilution.[14] Include a "no virus" negative control.
  - Incubate for 45-60 minutes in a 37°C incubator to allow for viral adsorption. Rock the plates gently every 15 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying out.[10]
- Overlay Preparation (During Adsorption):
  - Avicel Overlay (Recommended): Prepare a 1.2% Avicel overlay. Mix equal volumes of a sterile 2.4% Avicel solution and 2X MEM (with antibiotics). Just before use, add TPCK-treated trypsin to a final concentration of 1-2  $\mu$ g/mL.[15]
  - Agarose Overlay: Melt a 1.2% solution of low-melting-point agarose and cool it in a 42°C water bath. Mix equal volumes of the melted agarose with pre-warmed 2X MEM (with antibiotics and TPCK-trypsin).
- Applying Overlay (Day 2):
  - Aspirate the viral inoculum from each well.

- Gently add 1.5 mL of the prepared overlay medium to each well.[\[12\]](#) Pipette against the side of the well to avoid disturbing the cell monolayer.
- Let the plate sit at room temperature for 15-20 minutes to allow the overlay to solidify.[\[12\]](#)
- Incubate the plates at 37°C with 5% CO<sub>2</sub> for 48 to 72 hours, or until plaques are visible under a microscope.
- Fixation and Staining (Day 4-5):
  - Add 1.5 mL of 10% formalin directly on top of the overlay and incubate for at least 2 hours at room temperature to fix the cells and inactivate the virus.[\[12\]](#)
  - Carefully remove the overlay plug using a spatula or by washing with a gentle stream of tap water.[\[12\]](#)
  - Add 0.5 mL of Crystal Violet solution to each well and incubate for 15-30 minutes.[\[10\]](#)
  - Gently wash the wells with water to remove excess stain and allow the plate to dry.
- Quantification:
  - Count the number of plaques in wells that have between 10 and 100 distinct plaques.[\[2\]](#)
  - Calculate the virus titer using the following formula:[\[14\]](#)[\[16\]](#)
    - Viral Titer (PFU/mL) = (Average number of plaques) / (Dilution factor × Volume of inoculum in mL)
    - Example: If the average count for the 10<sup>-6</sup> dilution is 25 plaques and the inoculum volume was 0.2 mL: Titer = 25 / (10<sup>-6</sup> × 0.2) = 1.25 × 10<sup>8</sup> PFU/mL.

## Workflow 2: Plaque Reduction Neutralization Test (PRNT)

This protocol measures the concentration of neutralizing antibodies in a sample.





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Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

### Step-by-Step Protocol:

- Prepare Cell Monolayers: The day before the assay, seed MDCK cells in 12-well plates as described in Workflow 1, Step 1.
- Prepare Samples and Virus:
  - Heat-inactivate serum samples (if using) at 56°C for 30 minutes to destroy complement proteins.
  - Prepare 2-fold serial dilutions of the antibody or serum sample in serum-free medium.
  - Dilute the influenza virus stock to a concentration calculated to produce approximately 50-100 plaques per well (based on your previous titration results).
- Neutralization Reaction:
  - In a separate plate or tubes, mix equal volumes of each serum dilution with the diluted virus.[\[17\]](#)
  - Crucial Controls: Prepare a "Virus Control" by mixing the diluted virus with an equal volume of medium (no antibody). This represents 100% infection. Also, prepare a "Cell Control" with medium only to ensure monolayer health.
  - Incubate all mixtures at 37°C for 60 minutes to allow antibodies to bind to and neutralize the virus.[\[17\]](#)
- Infection and Plaque Assay:
  - Wash the prepared MDCK cell monolayers with DPBS.
  - Transfer the virus-antibody mixtures from the neutralization step onto the cells.
  - Proceed with the standard plaque assay protocol as described in Workflow 1, from Step 3 (Adsorption) through Step 6 (Fixation and Staining).
- Data Analysis and Interpretation:

- Count the plaques in all wells. The Virus Control wells should have 50-100 plaques. The Cell Control wells should have none.
- For each serum dilution, calculate the percentage of plaque reduction:
  - $\% \text{ Reduction} = [1 - (\text{Plaque count in test well} / \text{Average plaque count in Virus Control wells})] \times 100$
- The PRNT50 titer is the reciprocal of the serum dilution that shows a 50% or greater reduction in the number of plaques.<sup>[1]</sup> This can be determined by plotting the % reduction against the log of the serum dilution and interpolating the 50% point.

## Troubleshooting Common Issues

Problem	Potential Cause(s)	Recommended Solution(s)
No Plaques Formed	Inactive virus stock (e.g., improper storage, too many freeze-thaw cycles); Insufficient TPCK-trypsin concentration; Cell monolayer is resistant or unhealthy.[18]	Verify virus viability with a positive control. Optimize TPCK-trypsin concentration (typically 0.5-2 µg/mL). Ensure cells are healthy, within a low passage number, and appropriate for the virus strain. [19][20]
Confluent Lysis	Virus concentration is too high; Inaccurate serial dilutions.[18]	Use higher dilutions of the virus stock.[21] Double-check dilution calculations and ensure proper pipetting technique, changing tips for every dilution.
Small or Unclear Plaques	Overlay is too concentrated or viscous, inhibiting viral spread; Suboptimal incubation time or temperature; The specific virus strain naturally forms small plaques.[18]	Decrease the concentration of agarose or Avicel.[18] Increase incubation time from 2 to 3 days.[19] Consider an immunoplaque assay for better visualization.[12]
Monolayer Detaches	Over-incubation; Cell monolayer was not fully confluent before infection; Toxicity from reagents or contamination.[20]	Ensure a 95-100% confluent monolayer before starting. Reduce incubation time. Check all reagents for contamination and ensure proper pH and osmolarity. When washing, add liquids gently to the side of the well.

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